

Molecular weight and formula of (2,4-Dimethoxyphenyl)acetone

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Compound of Interest

Compound Name: 1-(2,4-Dimethoxyphenyl)propan-2-one

Cat. No.: B1583465

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An In-depth Technical Guide: (2,4-Dimethoxyphenyl)acetone

Introduction

(2,4-Dimethoxyphenyl)acetone is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a substituted phenyl ring coupled with a propanone chain, makes it a versatile building block for more complex molecules. For researchers and professionals in drug discovery and fine chemical manufacturing, a comprehensive understanding of this compound's properties, synthesis, and analytical characterization is paramount. This guide provides an in-depth examination of (2,4-Dimethoxyphenyl)acetone, consolidating core data with field-proven insights to support advanced research and development applications.

Section 1: Core Molecular Profile

The fundamental identity of (2,4-Dimethoxyphenyl)acetone is defined by its molecular formula, weight, and structural arrangement. These core attributes are the foundation for all stoichiometric calculations, analytical interpretations, and mechanistic considerations.

The chemical structure consists of an acetone group attached to a benzene ring at the first carbon of the propane chain. The benzene ring is substituted with two methoxy groups at positions 2 and 4.

Table 1: Key Identifiers for (2,4-Dimethoxyphenyl)acetone

Identifier	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2][3]
Molecular Weight	194.23 g/mol	[1][2]
IUPAC Name	1-(2,4-Dimethoxyphenyl)propan-2-one	[1]
CAS Number	831-29-8	[1][2]
Canonical SMILES	<chem>CC(=O)CC1=C(C=C(C=C1)OC)OC</chem>	[1][3]

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification protocols, and storage requirements.

Table 2: Physicochemical Data for (2,4-Dimethoxyphenyl)acetone

Property	Value	Notes	Source(s)
Appearance	White solid	[4]	
Boiling Point	170-175 °C (at 20 mmHg)	Boiling point is pressure-dependent.	[4][5]
Density	1.07 g/mL (at 25 °C)	[1][4]	
Refractive Index	n _{20/D} 1.529	Measured at 20 °C using the sodium D-line.	[1]
Flash Point	>230 °F (>110 °C)	[1]	

Section 3: Synthesis and Purification

The synthesis of (2,4-Dimethoxyphenyl)acetone is not commonly detailed in direct, one-step public literature; it is often an intermediate. A logical and effective approach involves a two-step process starting from 1,3-dimethoxybenzene, as outlined below. This method is based on established organometallic and acylation reactions.

Conceptual Synthesis Pathway

The synthesis can be envisioned as a Friedel-Crafts-type acylation to produce an acetophenone intermediate, followed by a reaction to extend the carbon chain. A plausible route begins with the synthesis of 2,4-dimethoxyacetophenone from 1,3-dimethoxybenzene.

This step employs a Friedel-Crafts acylation, a robust and well-documented method for forming carbon-carbon bonds on aromatic rings.

- **Expertise & Causality:** 1,3-dimethoxybenzene is used as the starting material due to the ortho- and para-directing nature of the methoxy groups, which activates the ring for electrophilic aromatic substitution. Aluminum chloride (AlCl_3) is the Lewis acid of choice, as it effectively coordinates with the acylating agent (acetonitrile or acetyl chloride) to generate a potent electrophile. The reaction is conducted at low temperatures to control reactivity and minimize side-product formation.

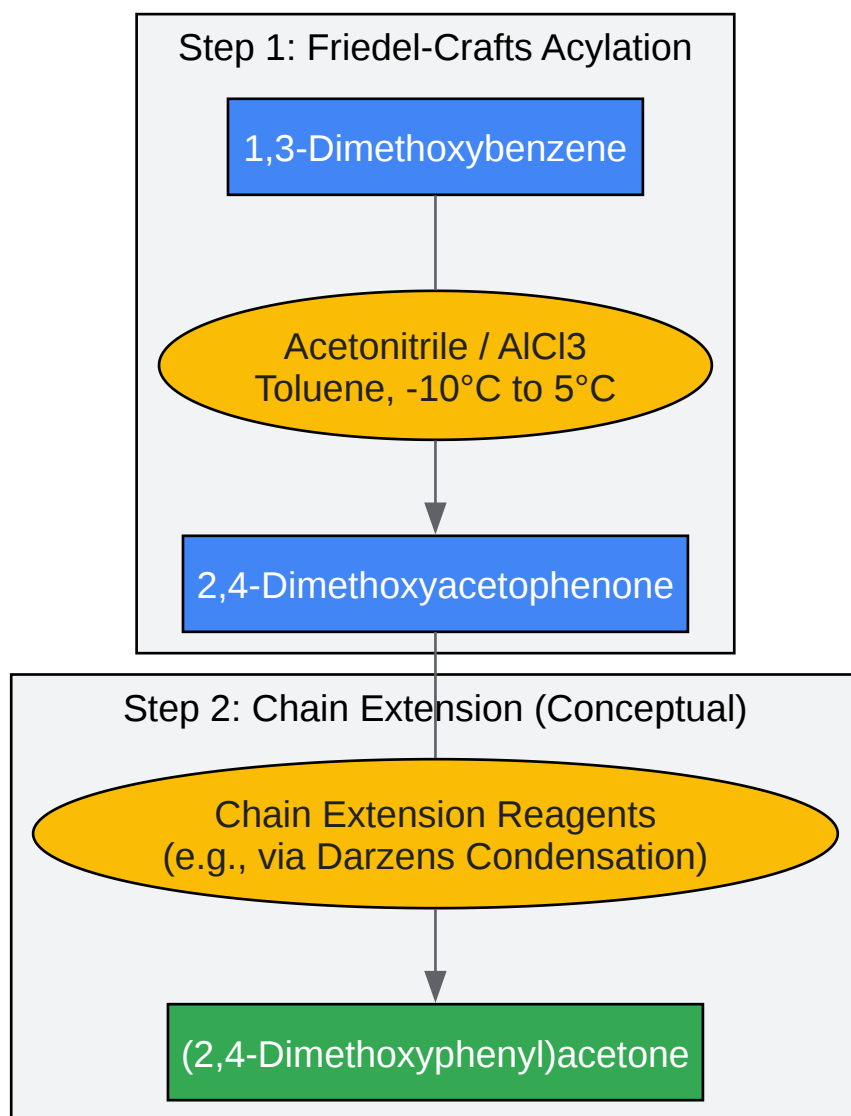
This protocol is adapted from established Friedel-Crafts methodologies.[\[6\]](#)[\[7\]](#)

- **Setup:** In a three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add 1,3-dimethoxybenzene (1.0 mol) and a suitable solvent like toluene.
- **Cooling:** Cool the mixture to $-10\text{ }^{\circ}\text{C}$ using an ice-salt bath.
- **Catalyst Addition:** Under stirring, slowly add anhydrous aluminum chloride (1.0 mol).
- **Acylation:** Add acetonitrile (1.2 mol) dropwise while maintaining the temperature between -5 to $5\text{ }^{\circ}\text{C}$.
- **Reaction:** Pass dry hydrogen chloride gas through the mixture and allow the reaction to proceed for 20-30 hours.

- Work-up: Upon completion, the resulting solid is filtered and then hydrolyzed by refluxing in water.
- Isolation: The product, 2,4-dimethoxyacetophenone, is isolated by cooling the aqueous mixture and filtering the resulting precipitate.

Note: While a direct synthesis for (2,4-Dimethoxyphenyl)acetone from this intermediate is not readily available in the searched literature, the subsequent step would involve methodologies such as the Darzens condensation or similar carbon-chain extension techniques to add the required methylene-carbonyl group.

Synthesis Workflow Diagram



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Caption: Conceptual two-step synthesis pathway for (2,4-Dimethoxyphenyl)acetone.

Section 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of a synthesized compound is a non-negotiable aspect of scientific research and development. A multi-technique approach provides a self-validating system for quality control.

- **Trustworthiness:** No single analytical technique is sufficient for unambiguous structure elucidation. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the carbon-hydrogen framework, and Mass Spectrometry (MS), which gives the molecular weight and fragmentation patterns, a high degree of confidence in the compound's identity is achieved.

¹H NMR Spectroscopy

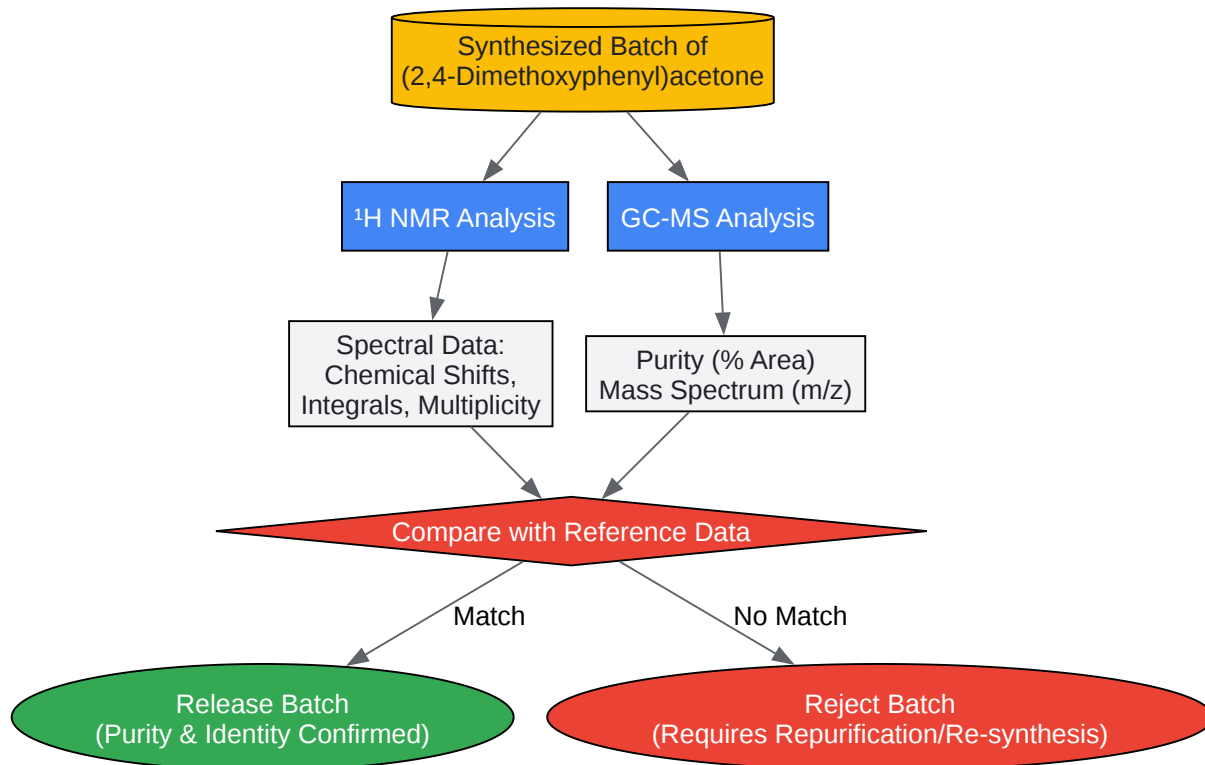
Proton NMR (¹H NMR) is a primary tool for confirming the structure. The expected chemical shifts and multiplicities for (2,4-Dimethoxyphenyl)acetone in a deuterated solvent like CDCl₃ are predictable.

- **Expected ¹H NMR Signals (Predicted):**
 - **Aromatic Protons (3H):** Three distinct signals in the aromatic region (~6.4-7.2 ppm), corresponding to the protons on the substituted benzene ring.
 - **Methoxy Protons (6H):** Two sharp singlets around 3.8-3.9 ppm, each integrating to 3 protons, for the two -OCH₃ groups.
 - **Methylene Protons (2H):** A singlet around 3.6 ppm for the -CH₂- group adjacent to the aromatic ring and the carbonyl group.
 - **Methyl Protons (3H):** A sharp singlet around 2.1 ppm for the terminal -COCH₃ group.

Experimental Protocol: NMR Sample Preparation and Analysis[8]

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample into a clean vial and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Processing:** Process the data using Fourier transformation, followed by phase and baseline correction.
- **Analysis:** Calibrate the spectrum to the TMS signal. Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure.

Quality Control Workflow



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